molecular formula C13H8ClNO4 B6399721 2-(4-Chlorophenyl)-4-nitrobenzoic acid CAS No. 1261990-83-3

2-(4-Chlorophenyl)-4-nitrobenzoic acid

Cat. No.: B6399721
CAS No.: 1261990-83-3
M. Wt: 277.66 g/mol
InChI Key: OJFJYEAERLNKJF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-nitrobenzoic acid is an aromatic compound with a molecular formula of C13H8ClNO4. This compound features a chlorophenyl group and a nitrobenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Chlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ions, amines).

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

    Esterification: Methanol, sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(4-Chlorophenyl)-4-aminobenzoic acid.

    Substitution: 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.

    Esterification: Methyl 2-(4-Chlorophenyl)-4-nitrobenzoate.

Scientific Research Applications

2-(4-Chlorophenyl)-4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    2-(4-Bromophenyl)-4-nitrobenzoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

2-(4-Chlorophenyl)-4-nitrobenzoic acid is unique due to the presence of both chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFJYEAERLNKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689583
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-83-3
Record name 4'-Chloro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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